(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrochloride
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Overview
Description
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring, a nitrile group, and two phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tert-butyl (S)-3-cyanomethylpyrrolidine-1-carboxylate with methanol and concentrated hydrochloric acid, which is stirred and heated at 50°C overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability, cost-effectiveness, and safety.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and nitrile group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones.
Phenylacetonitrile derivatives: Compounds with similar structures but different substituents on the phenyl rings.
Uniqueness
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrochloride is unique due to the combination of its pyrrolidine ring, nitrile group, and two phenyl groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C18H19ClN2 |
---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetonitrile;hydrochloride |
InChI |
InChI=1S/C18H18N2.ClH/c19-14-18(17-11-12-20-13-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17,20H,11-13H2;1H/t17-;/m1./s1 |
InChI Key |
JASGFKDJVRVPEY-UNTBIKODSA-N |
Isomeric SMILES |
C1CNC[C@@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Canonical SMILES |
C1CNCC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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